(E)-(2-Cyclopentylethenyl)boronic acid
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Overview
Description
(E)-(2-Cyclopentylethenyl)boronic acid is an organic compound with the molecular formula C7H13BO2 and a molecular weight of 139.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a cyclopentyl-substituted ethenyl group. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Cyclopentylethenyl)boronic acid typically involves the reaction of cyclopentyl-substituted alkenes with boronic acid derivatives under specific conditions. One common method includes the hydroboration of cyclopentyl-substituted alkenes followed by oxidation to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in various applications .
Chemical Reactions Analysis
Types of Reactions: (E)-(2-Cyclopentylethenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Cyclopentyl-substituted alcohols.
Substitution: Various substituted alkenes, depending on the coupling partner used in the reaction.
Scientific Research Applications
(E)-(2-Cyclopentylethenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(2-Cyclopentylethenyl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclopentylboronic acid
Comparison: (E)-(2-Cyclopentylethenyl)boronic acid is unique due to its cyclopentyl-substituted ethenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Properties
CAS No. |
161282-93-5 |
---|---|
Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
IUPAC Name |
2-cyclopentylethenylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2 |
InChI Key |
REDSVDRKHXLRKC-UHFFFAOYSA-N |
SMILES |
B(C=CC1CCCC1)(O)O |
Canonical SMILES |
B(C=CC1CCCC1)(O)O |
Synonyms |
[(1E)-2-Cyclopentylethenyl]boronic Acid; |
Origin of Product |
United States |
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